molecular formula C16H11ClFNO B1327779 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone CAS No. 898750-22-6

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone

Cat. No. B1327779
M. Wt: 287.71 g/mol
InChI Key: PEJQHOXINKWNTG-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-5-fluorophenyl)-2’-cyanopropiophenone” is a complex organic molecule that contains several functional groups. It has a phenyl ring which is substituted with chlorine and fluorine atoms, a cyanogroup (-CN), and a propiophenone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, one possible method could involve the reaction of a suitable 3-chloro-5-fluorophenyl compound with a 2’-cyanopropiophenone derivative.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, the halogen substituents, the cyanogroup, and the propiophenone group would all contribute to its overall structure. Detailed structural analysis would require experimental techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The halogen substituents on the phenyl ring could potentially undergo substitution reactions. The cyanogroup could be involved in addition reactions or could act as a leaving group. The carbonyl group in the propiophenone moiety could undergo a variety of reactions, including nucleophilic addition or condensation reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity.


Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) derivatives, which are structurally related to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, have been extensively used in developing chemosensors. These sensors can detect a wide array of analytes including metal ions, anions, and neutral molecules with high selectivity and sensitivity, showcasing the compound's potential in analytical and diagnostic applications (Roy, 2021).

Pharmacological and Therapeutic Applications

Chlorogenic Acid (CGA), sharing a similar phenolic structure with 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, exhibits multifaceted pharmacological effects. It plays significant roles as an antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective agent. Furthermore, CGA has been implicated in modulating lipid metabolism and glucose regulation, highlighting the compound's potential in managing metabolic disorders (Naveed et al., 2018). Additionally, Chlorogenic Acid exhibits promising therapeutic properties against metabolic syndrome, showcasing its potential in the prevention and treatment of diseases including diabetes and cardiovascular disorders (Santana-Gálvez et al., 2017).

Organic Synthesis

Compounds structurally akin to 3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone, such as 2-Fluoro-4-bromobiphenyl, serve as key intermediates in manufacturing pharmaceuticals like flurbiprofen. The compound's synthesis and the exploration of practical, cost-effective methods for its production have pivotal implications in the pharmaceutical industry (Qiu et al., 2009).

Safety And Hazards

Without specific information, it’s hard to provide detailed safety and hazard information for this compound. However, as a general rule, compounds with halogens and cyanogroups should be handled with care as they can be potentially harmful or toxic.


Future Directions

The study and application of this compound would depend on its properties and reactivity. It could potentially be explored for use in organic synthesis, medicinal chemistry, or material science, among other fields.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific experimental data and literature references are needed. Always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFNO/c17-13-7-11(8-14(18)9-13)5-6-16(20)15-4-2-1-3-12(15)10-19/h1-4,7-9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJQHOXINKWNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644940
Record name 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-2'-cyanopropiophenone

CAS RN

898750-22-6
Record name 2-[3-(3-Chloro-5-fluorophenyl)-1-oxopropyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-Chloro-5-fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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